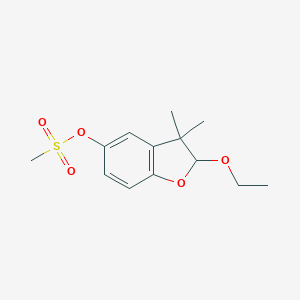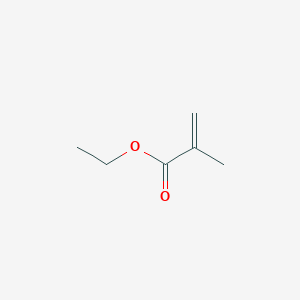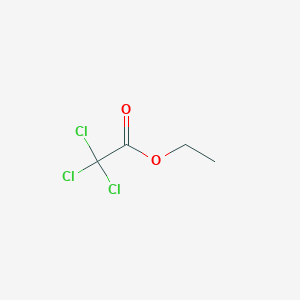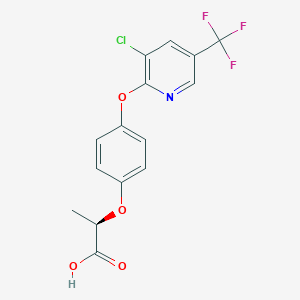
卤草胺-P
概述
描述
Haloxyfop-P is a selective systemic post-emergent herbicide belonging to the aryloxyphenoxypropionic acid family. It is primarily used to control a wide range of annual and perennial grass weeds in broad-leaved crops such as legumes, cotton, pineapple, peanut, and vegetables . The compound is known for its ability to inhibit lipid synthesis in plants, making it an effective herbicide.
科学研究应用
卤草胺-P 在科学研究中具有多种应用:
5. 作用机理
This compound 通过抑制乙酰辅酶A羧化酶 (ACCase) 发挥其除草作用,ACCase 对植物脂肪酸合成至关重要。 这种抑制会破坏脂类合成,导致目标禾本科杂草死亡 。 该化合物被迅速吸收并广泛排泄,确保其有效性 .
作用机制
Target of Action
Haloxyfop-P primarily targets the enzyme Acetyl-CoA carboxylase 2 . This enzyme plays a crucial role in the initial phase of fatty acid synthesis .
Mode of Action
Haloxyfop-P acts as an inhibitor of the Acetyl-CoA carboxylase 2 . By inhibiting this enzyme, it disrupts the synthesis of fatty acids, which are essential for cell membrane development and cell growth .
Biochemical Pathways
The inhibition of Acetyl-CoA carboxylase 2 by Haloxyfop-P affects the fatty acid synthesis pathway . This disruption leads to a halt in cell membrane development and cell growth, particularly in the meristematic tissues .
Pharmacokinetics
It is known that haloxyfop-p is absorbed by both the foliage and roots of plants . It is then hydrolyzed to its active form, which is translocated to the meristematic tissues .
Result of Action
The primary result of Haloxyfop-P’s action is the inhibition of growth in targeted plants . By disrupting fatty acid synthesis, it prevents the development of cell membranes, leading to a halt in cell growth .
Action Environment
Haloxyfop-P is chemically labile, meaning it can be hydrolyzed just as quickly in a sterile soil as in a fresh soil . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as soil composition .
生化分析
Biochemical Properties
Haloxyfop-P interacts with various enzymes and proteins in biochemical reactions . It is produced commercially as the methyl ester . The different isomers, esters, and salts of Haloxyfop-P end up as the de-esterified R enantiomer .
Cellular Effects
Haloxyfop-P has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Haloxyfop-P exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Haloxyfop-P change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .
Dosage Effects in Animal Models
The effects of Haloxyfop-P vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .
Metabolic Pathways
Haloxyfop-P is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Haloxyfop-P is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Haloxyfop-P and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 卤草胺-P 的合成涉及多个步骤。其中一个关键步骤包括在碳酸钾等碱的存在下,于二甲基甲酰胺 (DMF) 中,将间苯二酚与 2,3-二氯-5-三氟甲基吡啶在升高的温度下反应。 得到的产物随后经过进一步反应得到this compound .
工业生产方法: 在工业生产中,this compound 作为乳化浓缩物生产。 将技术含量高的this compound-甲酯溶解在合适的溶剂中,并与其他必要的助剂混合,制成最终产品 .
化学反应分析
反应类型: 卤草胺-P 会发生多种化学反应,包括水解、氧化和结合。 This compound 的甲酯形式化学性质不稳定,在无菌和新鲜土壤中都可以快速水解 .
常用试剂和条件:
主要形成的产物: This compound-甲酯水解的主要产物是this compound 酸 .
相似化合物的比较
卤草胺-P 是芳氧苯氧丙酸类家族的一部分,该家族还包括其他除草剂,如氟草胺-P 和灭草烟-P。 与这些化合物相比,this compound 以其高选择性和对多种禾本科杂草的有效性而闻名 .
类似化合物:
- 氟草胺-P
- 灭草烟-P
- 二氯丙酸-P
This compound 以其快速作用和在各种农业环境中的广泛应用而脱颖而出,使其成为杂草管理中宝贵的工具。
属性
IUPAC Name |
(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCUAJYOYBLQRH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904725 | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95977-29-0 | |
| Record name | (+)-Haloxyfop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Haloxyfop-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Haloxyfop-P-methyl in plants?
A1: Haloxyfop-P-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]
Q2: What are the downstream effects of ACCase inhibition by Haloxyfop-P-methyl?
A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]
Q3: What is the molecular formula and weight of Haloxyfop-P-methyl?
A3: The molecular formula of Haloxyfop-P-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.
Q4: What spectroscopic data is available for Haloxyfop-P-methyl?
A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify Haloxyfop-P-methyl. [, ]
Q5: How does the presence of straw residue affect the movement of Haloxyfop-P-methyl in the soil?
A5: Straw residue can act as a barrier and impede the movement of Haloxyfop-P-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []
Q6: Does rain or irrigation affect the movement of Haloxyfop-P-methyl through straw residue?
A6: Yes, rainfall or irrigation before or after application can influence the movement of Haloxyfop-P-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]
Q7: Is Haloxyfop-P-methyl considered a selective herbicide?
A7: Yes, Haloxyfop-P-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]
Q8: What are some of the crops for which Haloxyfop-P-methyl is registered for use?
A8: Haloxyfop-P-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]
Q9: How does the addition of a safener impact the selectivity of Haloxyfop-P-methyl?
A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from Haloxyfop-P-methyl injury while maintaining its effectiveness against target weeds. []
Q10: What formulations of Haloxyfop-P-methyl are commercially available?
A10: Haloxyfop-P-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]
Q11: What is the role of adjuvants in formulations containing Haloxyfop-P-methyl?
A11: Adjuvants, such as mineral oil, are often added to Haloxyfop-P-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]
Q12: What are the primary mechanisms of resistance to Haloxyfop-P-methyl in weeds?
A12: Resistance to Haloxyfop-P-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]
Q13: Is there cross-resistance between Haloxyfop-P-methyl and other ACCase-inhibiting herbicides?
A13: Yes, cross-resistance has been observed between Haloxyfop-P-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]
Q14: What analytical methods are used to measure Haloxyfop-P-methyl residues in plant and soil samples?
A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying Haloxyfop-P-methyl residues in various matrices like soil, tobacco, and rape. [, , ]
Q15: What is the environmental fate of Haloxyfop-P-methyl after application?
A16: Haloxyfop-P-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []
Q16: Are there alternative weed control methods or herbicides available for managing Haloxyfop-P-methyl-resistant weeds?
A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
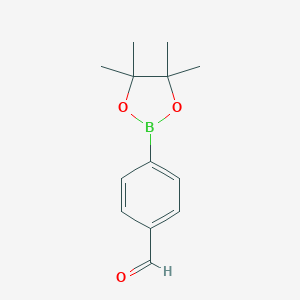

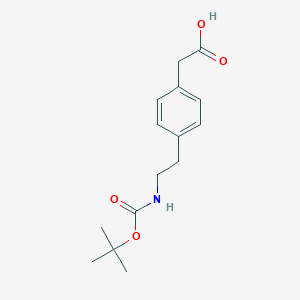
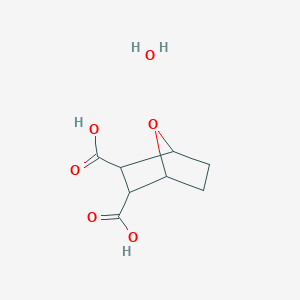
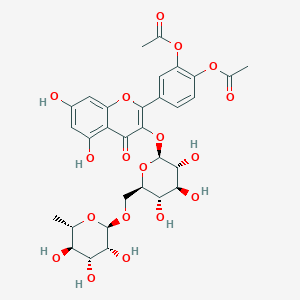
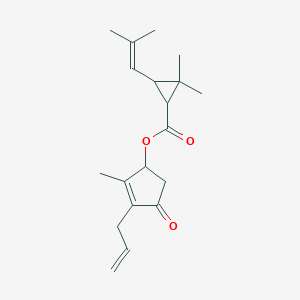

![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)
